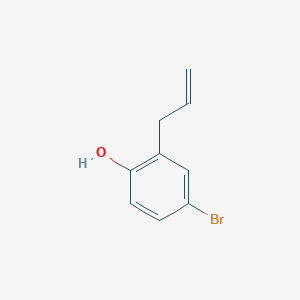

2-Allyl-4-bromophenol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBCZCKHMGPYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293146 | |

| Record name | 2-ALLYL-4-BROMOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13997-74-5 | |

| Record name | NSC87385 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ALLYL-4-BROMOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Context of Halogenated Phenolic Compounds

Halogenated phenolic compounds (HPCs) represent a significant class of molecules, whether they originate from natural sources or synthetic pathways. researchgate.netnih.gov The incorporation of a halogen atom, such as chlorine or bromine, into a phenolic structure can dramatically alter the molecule's physical, chemical, and biological properties. researchgate.netasu.ru Research has consistently shown that the presence of halogens can enhance the biological activity of compounds, with many halogenated phenols exhibiting antibacterial, antifungal, antioxidant, and anticancer properties. researchgate.netasu.ru

In an environmental context, some halogenated phenolic compounds are recognized as persistent organic pollutants (POPs). nih.gov Due to their structural similarity to endogenous molecules like thyroid hormones, they can interfere with biological systems. nih.govacs.org For instance, certain HPCs have been shown to competitively bind to thyroid hormone transporters and disrupt normal hormone function, highlighting their toxicological relevance. nih.govacs.org This dual nature of HPCs—as both potentially useful bioactive agents and environmental contaminants—drives ongoing research into their behavior, synthesis, and application.

Overview of Unique Structural Features and Reactivity Potential of 2 Allyl 4 Bromophenol

Regioselective Bromination Strategies for Phenols

The selective introduction of a bromine atom onto a phenol ring is a critical step in the synthesis of this compound. Achieving high regioselectivity, particularly for mono-bromination, is essential to avoid the formation of unwanted byproducts. mdpi.com Various strategies have been developed to control the position of bromination on phenol derivatives.

One effective method involves the use of potassium bromide (KBr) in conjunction with ZnAl–BrO3−–layered double hydroxides (LDHs) as the brominating system. mdpi.commdpi.com This approach demonstrates excellent regioselectivity, favoring the para-position of the phenol. mdpi.commdpi.com If the para-position is already occupied, bromination occurs preferentially at the ortho-position. mdpi.commdpi.com This method is advantageous due to its use of inexpensive reagents, mild reaction conditions, and high atom economy. mdpi.commdpi.com

Another strategy employs hydrobromic acid (HBr) in the presence of sterically hindered sulfoxides. sioc-journal.cn This system allows for the mild and regioselective bromination of phenols, yielding the desired products in moderate to high yields with excellent regioselectivity (up to 99:1). sioc-journal.cn The practicality of this method is enhanced by its scalability and the potential for simple product isolation through extraction and recrystallization. sioc-journal.cn

Furthermore, visible-light photoredox catalysis has emerged as a modern and environmentally friendly approach for the bromination of phenols. beilstein-journals.org This method generates bromine in situ from the oxidation of a bromide source, initiated by a photoredox catalyst under visible light irradiation. beilstein-journals.org The reaction proceeds with high yields and regioselectivity. beilstein-journals.org

Claisen Rearrangement Protocols for Allyl Aryl Ethers

The Claisen rearrangement is a powerful and widely used reaction in organic synthesis for forming carbon-carbon bonds. acs.org In the context of synthesizing this compound, this reaction facilitates the migration of an allyl group from an oxygen atom to the ortho-position of the aromatic ring in a precursor, 4-bromophenyl allyl ether. prepchem.comprepchem.com

The synthesis of the necessary precursor, 4-bromophenyl allyl ether, can be achieved by reacting 4-bromophenol (B116583) with allyl chloride or allyl bromide. prepchem.comprepchem.com For instance, 4-bromophenol can be treated with sodium hydride to form the corresponding phenoxide, which then reacts with allyl chloride to yield allyl-(4-bromophenyl)ether in good yield. prepchem.com

Thermal Claisen Rearrangement: Mechanistic Investigations

The thermal Claisen rearrangement of an allyl aryl ether is a concerted, intramolecular process that proceeds through a six-membered cyclic transition state. libretexts.orglibretexts.orgucalgary.ca Heating an allyl aryl ether, such as 4-bromophenyl allyl ether, causes the clockss.orgclockss.org-sigmatropic rearrangement. clockss.orgorganic-chemistry.org This involves the simultaneous formation of a new carbon-carbon bond between the ortho-carbon of the benzene ring and the terminal carbon of the allyl group, and the cleavage of the carbon-oxygen ether bond. libretexts.orglibretexts.org

This rearrangement initially forms a non-aromatic cyclohexadienone intermediate. libretexts.orgclockss.org A subsequent tautomerization step, involving a proton shift, rapidly restores the aromaticity of the ring to yield the final o-allylphenol product. libretexts.orgucalgary.ca Isotopic labeling studies, using a 14C-labeled allyl group, have provided evidence for this mechanism by showing that the labeled carbon atom becomes directly attached to the aromatic ring in the product. libretexts.orglibretexts.org

Zinc-Catalyzed Claisen Rearrangement: Efficiency and Recyclability Studies

To overcome the high temperatures often required for thermal Claisen rearrangements, researchers have explored catalytic alternatives. A simple and efficient method utilizes zinc powder as a catalyst for the rearrangement of allyl aryl ethers to o-allyl phenols in the liquid phase. benthamopenarchives.combenthamopenarchives.com This zinc-catalyzed reaction proceeds under significantly milder conditions, such as stirring at 55°C in a solvent like tetrahydrofuran (B95107) (THF). benthamopenarchives.com

This methodology offers several advantages, including good to excellent yields of the desired o-allylated phenols and high product purity. benthamopenarchives.combenthamopenarchives.comresearchgate.netresearchgate.net A notable feature of this process is the recyclability of the zinc powder catalyst, which can be reused up to six times without a significant loss of activity, making the process more cost-effective. benthamopenarchives.combenthamopenarchives.com The proposed mechanism involves the interaction of the ether's oxygen atom with the zinc catalyst, generating a polar transition state that facilitates the rearrangement. benthamopenarchives.com For the synthesis of this compound, this method has been shown to produce a 78% yield. benthamopenarchives.com

Lewis Acid-Mediated Claisen Rearrangements and Halogen Migration Phenomena

Lewis acids can also catalyze the Claisen rearrangement, often leading to significant rate accelerations. princeton.edutsijournals.com Various Lewis acids, including zinc chloride (ZnCl2) and boron trifluoride etherate (BF3·OEt2), have been effectively used, particularly in conjunction with microwave irradiation to expedite the reaction. tsijournals.com

In some cases, the use of Lewis acids in rearrangements of halogenated precursors can lead to interesting phenomena such as halogen migration. While not explicitly detailed for this compound in the provided context, the general principles of Lewis acid catalysis involve the coordination of the Lewis acid to the ether oxygen, which polarizes the C-O bond and facilitates its cleavage, thereby lowering the activation energy for the rearrangement. princeton.educaltech.edu

Alternative Synthetic Pathways to this compound Core Structure

While the Claisen rearrangement of 4-bromophenyl allyl ether is a primary route to this compound, alternative strategies can be employed to construct the core structure. One such approach starts with a different precursor, such as 2-allylphenol (B1664045). mdpi.com This commercially available starting material can undergo a sequence of reactions to introduce the bromo substituent at the desired position.

A reported four-step synthesis begins with the nitration of 2-allylphenol. mdpi.comresearchgate.net This is followed by a selective bromination of the resulting 2-allyl-6-nitrophenol (B3249158) using N-bromosuccinimide (NBS) to yield 2-allyl-4-bromo-6-nitrophenol. researchgate.net The subsequent steps would involve allylation of the phenolic hydroxyl group and reduction of the nitro group to arrive at a different, more functionalized aniline (B41778) derivative, demonstrating the versatility of starting with a pre-allylated phenol. mdpi.comresearchgate.net Although this specific sequence leads to a different final product, the initial bromination step on an ortho-allylated phenol illustrates an alternative strategy for constructing the this compound framework.

Another alternative involves the direct ortho-alkylation of phenols. For instance, phenoxides can react with prenyl bromide at the adjacent carbon to yield ortho-prenylated phenols. nih.gov While this example uses prenyl bromide, the principle could be extended to allyl bromide. However, this method can suffer from competing side reactions like para-alkylation and O-alkylation. nih.gov

Mechanistic Studies of 2 Allyl 4 Bromophenol Transformations

Organopalladium-Catalyzed Heterocyclizations: Synthesis of Substituted Benzofurans

The conversion of 2-allylphenols, including 2-Allyl-4-bromophenol, into substituted benzofurans is a significant transformation, often efficiently achieved through organopalladium catalysis. The mechanism of this palladium-induced heterocyclization is a well-studied process that offers a facile, one-pot synthesis of the benzofuran (B130515) nucleus under mild conditions. tsijournals.comacs.org

Oxypalladation and β-Hydrogen Elimination Mechanistic Pathways

The generally accepted mechanism for the palladium-catalyzed cyclization of 2-allylphenols commences with the formation of a palladium(II) complex. The reaction of sodium salts of 2-allylphenols with dichlorobis(benzonitrile)palladium(II) is a key example. oup.com The core mechanistic sequence involves two critical steps: intramolecular oxypalladation and subsequent β-hydrogen elimination. tsijournals.com

The process begins with the coordination of the palladium(II) catalyst to the allyl group of the 2-allylphenol (B1664045). This is followed by an intramolecular nucleophilic attack of the phenolic oxygen onto the activated alkene, a step known as oxypalladation. This cyclization step forms a new carbon-oxygen bond and a palladium-carbon sigma bond, resulting in a five-membered ring intermediate. tsijournals.com

Following the oxypalladation, the reaction proceeds via β-hydrogen elimination. In this step, a hydrogen atom from a carbon adjacent to the palladium-bearing carbon is removed by the palladium center, leading to the formation of a palladium hydride species (Pd-H) and the regeneration of a double bond within the heterocyclic ring system. tsijournals.com The elimination of the palladium hydride species results in the formation of the benzofuran product. The resulting Pd(0) can then be reoxidized to Pd(II) to complete the catalytic cycle, often with the aid of a co-oxidant like cupric acetate (B1210297) and oxygen, reminiscent of the Wacker process. tsijournals.com

The initial product of β-hydrogen elimination is often an exocyclic methylene-substituted dihydrobenzofuran, which then isomerizes to the more thermodynamically stable 2-methylbenzofuran. tsijournals.com

Stoichiometric versus Catalytic Cyclization Conditions

The palladium-induced cyclization of 2-allylphenols can be conducted under both stoichiometric and catalytic conditions, with each approach presenting distinct advantages and disadvantages.

Stoichiometric Cyclization: Initial studies often employed stoichiometric amounts of palladium salts, such as dichlorobis(benzonitrile)palladium(II), to effect the cyclization. oup.com While this method successfully produces 2-substituted benzofurans in moderate yields under mild conditions, it has a significant drawback: the requirement for a large quantity of expensive palladium reagent. tsijournals.com This makes the process less economically viable for large-scale synthesis. The product composition can also be influenced by the specific palladium salt used. tsijournals.com

Catalytic Cyclization: To overcome the high cost associated with stoichiometric palladium, catalytic versions of the reaction have been developed. These systems typically use a catalytic amount of a palladium(II) salt, such as palladium(II) acetate, in conjunction with a co-oxidant. tsijournals.com A common catalytic system involves Pd(OAc)₂ with cupric acetate (Cu(OAc)₂) under an oxygen atmosphere. tsijournals.com In this cycle, the Pd(0) species formed after the elimination step is reoxidized to the active Pd(II) state by the cupric salt, which is in turn regenerated by molecular oxygen. This catalytic approach is generally preferred as it provides better yields of the cyclized products and is more cost-effective. tsijournals.com Another catalytic system utilizes PdCl₂(CH₃CN)₂ under a nitrogen atmosphere. tsijournals.com

The phenolic oxygen on this compound readily participates in this oxypalladation using a catalytic amount of PdCl₂ and three equivalents of Cu(OAc)₂, leading to the corresponding benzofuran. tsijournals.com

| Condition | Palladium Reagent | Key Features | Reference |

| Stoichiometric | PdCl₂(C₆H₅CN)₂ | Requires molar equivalent of palladium, moderate yields, high cost. | tsijournals.comoup.com |

| Catalytic | Pd(OAc)₂ / Cu(OAc)₂ / O₂ | Catalytic amount of palladium, higher yields, more economical. | tsijournals.com |

| Catalytic | PdCl₂(CH₃CN)₂ | Can be used catalytically, satisfactory results. | tsijournals.com |

Electrochemical Processes for Functionalization and Cyclization

Electrochemical methods offer a green and efficient alternative for the functionalization and cyclization of 2-allylphenols, avoiding the need for stoichiometric chemical oxidants. These processes often rely on the in-situ generation of reactive species.

Electro-Oxidative Iodocyclisation Mechanisms in 2-Allylphenols

The electrochemical iodocyclization of 2-allylphenols provides a route to iodinated dihydrobenzofurans, which are valuable synthetic intermediates. ucl.ac.uk This process circumvents the hazards of handling elemental iodine by generating it in situ. ucl.ac.uk

The reaction is typically carried out in a divided electrochemical cell. The application of a positive potential to an anode in the presence of an iodide salt (e.g., NaI) leads to the oxidation of iodide ions to generate molecular iodine (I₂). ucl.ac.uk The generated iodine then acts as an electrophile, attacking the alkene of the 2-allylphenol to form a cyclic iodonium (B1229267) ion intermediate. This is followed by an intramolecular attack of the phenolic oxygen to yield the iodinated dihydrobenzofuran product.

A key aspect of this electrochemical method is the ability to control the concentration of the halogenating agent, which can prevent undesired side reactions such as the electrophilic iodination of the aromatic ring. ucl.ac.uk Mechanistic studies suggest an unusual pathway that provides selectivity for the desired iodocyclization. It is proposed that an equilibrium is established between the iodinated and unsubstituted 2-allylphenol before cyclization. The iodinated species is more resistant to forming the necessary reactive intermediate due to the electron-withdrawing nature of the iodine atom on the aromatic ring. Consequently, the cyclization proceeds more rapidly through the unsubstituted phenol (B47542), leading to the formation of the dihydrobenzofuran without aromatic iodination. ucl.ac.uk

In Situ Generation of Catalytic Species (e.g., Zn(II), Molecular Iodine)

A significant advancement in the electrochemical cyclization of 2-allylphenols is the simultaneous in-situ generation of both the halogenating agent (molecular iodine) and a Lewis acid catalyst. ucl.ac.ukrsc.org Iodocyclization of 2-allylphenols, unlike many other iodoetherification reactions, often requires a Lewis acid additive. ucl.ac.uk

In an innovative electrochemical setup, a zinc-coated graphite (B72142) electrode is used as the anode. ucl.ac.ukrsc.org Applying a potential to this electrode serves a dual purpose. Firstly, as described above, it oxidizes iodide ions from a salt like NaI to molecular iodine. Secondly, it facilitates the release of zinc ions (Zn(II)) into the solution from the zinc coating. ucl.ac.ukucl.ac.uk These in-situ generated Zn(II) ions act as a Lewis acid, promoting the cyclization reaction. This dual generation from a single electrode provides a clean, energy-efficient, and practical method for synthesizing iodinated dihydrobenzofurans. ucl.ac.uk For instance, the electrochemical cyclization of 2-allylphenol in the presence of NaI using a zinc-coated graphite electrode yields the cyclized product in excellent yield. ucl.ac.uk

The proposed reaction pathway involves the formation of a zinc bis(aryloxy) complex after the anodic oxidation of iodide. Coordination of the electrochemically generated I₂ and subsequent metathesis of the I-I and Zn-O bonds are thought to facilitate the cyclization. ucl.ac.uk

Photoinduced Cascade Reactions of 2-Allylphenol Derivatives

Photoinduced reactions represent a mild and powerful strategy for the synthesis of complex molecules. For 2-allylphenol derivatives, light-driven protocols have been developed to produce valuable 2,3-dihydrobenzofurans. acs.orgnih.gov

These transformations are initiated by the photochemical activity of the corresponding phenolate (B1203915) anions, which are generated in situ upon deprotonation of the 2-allylphenol derivatives with a base. acs.orgnih.gov These phenolate anions are capable of absorbing visible light, and upon excitation, they become potent reducing agents. researchgate.net

The excited phenolate anion can then trigger a cascade reaction. One proposed mechanism involves a single electron transfer (SET) from the excited phenolate to an easily reducible alkyl halide. acs.org This generates a carbon-centered radical. This radical then participates in a tandem atom transfer radical addition (ATRA) onto the allyl group of the phenolate. acs.orgnih.gov The resulting intermediate then undergoes an intramolecular nucleophilic substitution (S_N) to close the ring and form the 2,3-dihydrobenzofuran (B1216630) product. acs.orgnih.gov

Photochemical Generation of Carbon-Centered Radicals

The photochemical irradiation of 2-allylphenol derivatives can lead to the formation of carbon-centered radicals. researchgate.net This process is initiated when allyl-functionalized phenolate anions, generated in situ, absorb light, leading to the formation of these radical species. researchgate.net While direct photolysis of bromophenols is a known method for generating radicals, the presence of the allyl group and the formation of a phenolate anion are key to the specific reactivity observed in these systems. researchgate.netacs.org The generation of such radicals is a critical first step in light-driven synthetic protocols. researchgate.net

Mechanistic investigations have provided strong evidence for the formation of these carbon-centered radical intermediates. researchgate.net These studies are crucial for understanding the subsequent reaction pathways that lead to the formation of various products. researchgate.net The generation of radicals via photochemical methods is a significant area of research, with applications in the synthesis of complex molecules under mild conditions. researchgate.net

Tandem Atom Transfer Radical Addition (ATRA) and Intramolecular Nucleophilic Substitution (SN) Processes

A notable transformation involving 2-allylphenol derivatives is a cascade reaction that combines an atom transfer radical addition (ATRA) with an intramolecular nucleophilic substitution (SN). researchgate.net This tandem process is initiated by the photochemically generated carbon-centered radical and allows for the synthesis of 2,3-dihydrobenzofurans. researchgate.net The reaction is proposed to proceed via the addition of a radical to the allyl group, followed by an intramolecular cyclization where the phenolic oxygen acts as a nucleophile. researchgate.net

This metal-free, light-driven protocol is efficient, with rapid reaction times and good yields for a variety of functionalized products. researchgate.net The ATRA-SN cascade offers a sustainable approach to constructing these heterocyclic scaffolds, which are present in many natural products and pharmacologically active compounds. researchgate.netnih.gov

Below is a table summarizing the outcomes of a study on the photochemical cascade reactions of 2-allylphenol derivatives.

| Starting Material | Reagent | Product | Yield (%) |

| 2-allylphenol derivative | Alkyl Halide | 2,3-dihydrobenzofuran derivative | up to 69 |

Table based on findings from a light-driven protocol for the synthesis of 2,3-dihydrobenzofurans. researchgate.net

Nucleophilic Substitution Reactions Involving this compound and its Derivatives

The bromine atom on the aromatic ring of this compound provides a site for nucleophilic substitution reactions, enabling further functionalization. prepchem.com While simple aryl halides are generally resistant to nucleophilic attack, the reactivity can be significantly enhanced by the presence of activating groups or through the use of transition metal catalysts. libretexts.org

The phenolic hydroxyl group can be allylated through nucleophilic substitution using allyl bromide in the presence of a base. This reaction is a common method for synthesizing allyl phenyl ethers. prepchem.com Subsequently, the bromine atom can be replaced by various nucleophiles. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the formation of new carbon-carbon bonds.

The following table provides examples of nucleophilic substitution reactions involving derivatives of 4-bromophenol (B116583).

| Reactant | Nucleophile/Reagent | Catalyst | Product |

| 4-bromophenol | Allyl bromide | K₂CO₃ | 1-(allyloxy)-4-bromobenzene |

| 2-chloro-4-bromophenol | Allyl bromide | K₂CO₃ | 1-(allyloxy)-4-bromo-2-chlorobenzene |

Table illustrating the synthesis of allyloxy derivatives from bromophenols.

These reactions highlight the versatility of this compound as a building block in organic synthesis, allowing for the introduction of a wide range of functional groups.

Synthesis and Mechanistic Investigation of 2 Allyl 4 Bromophenol Derivatives and Analogs

Derivatization at the Phenolic Hydroxyl Group (e.g., Etherification)

The phenolic hydroxyl group of 2-allyl-4-bromophenol is a primary site for derivatization, most commonly through etherification reactions. This modification is critical as it alters the acidity and nucleophilicity of the molecule and can be used to install a variety of functional groups or protecting groups.

Detailed research has demonstrated straightforward methods for the O-alkylation of this compound. In one such procedure, the compound is treated with methyl iodide in the presence of a base like potassium carbonate in dry acetone. nih.gov This reaction proceeds via an SN2 mechanism, where the phenoxide, formed in situ, acts as a nucleophile to displace the iodide from methyl iodide, yielding the corresponding methyl ether, 2-allyl-4-bromoanisole. nih.gov The reaction is efficient, with purification by column chromatography providing the product in high yield. nih.gov

Longer alkyl chains can also be introduced. For instance, the reaction of this compound with 1-bromononane (B48978) using sodium hydride as a base and potassium iodide as a catalyst in dimethylformamide furnishes nonyl-(2-allyl-4-bromophenyl)ether. prepchem.com The use of a strong base like sodium hydride ensures complete deprotonation of the phenol (B47542), driving the reaction to completion. prepchem.com Beyond simple alkylation, the hydroxyl group can undergo other transformations such as acetylation. prepchem.com

Theoretical studies on the O-alkylation of related compounds like 4-bromophenol (B116583) using DFT calculations have provided mechanistic insights, revealing that while C-alkylation is a potential side reaction and is thermodynamically controlled, the desired O-alkylation is kinetically favored. researchgate.net

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Methyl iodide, Potassium carbonate, Acetone | 2-Allyl-4-bromoanisole | nih.gov |

| This compound | 1-Bromononane, Sodium hydride, Potassium iodide, Dimethylformamide | Nonyl-(2-allyl-4-bromophenyl)ether | prepchem.com |

Functionalization of the Allylic Moiety

The allyl group in this compound is a versatile handle for a variety of chemical transformations, including cyclizations and isomerizations. These reactions often lead to the formation of valuable heterocyclic structures, such as benzofurans and chromans, which are prevalent in biologically active molecules. ucl.ac.ukresearchgate.netnih.gov

One of the most significant transformations is intramolecular cyclization.

Palladium-Catalyzed Heterocyclization : this compound can undergo an expedient cyclization in the presence of a palladium catalyst, such as dichlorobis(acetonitrile)palladium(II), in refluxing tetrahydrofuran (B95107) (THF) to produce 5-bromo-2-methylbenzofuran. researchgate.net This reaction provides a direct route to the benzofuran (B130515) core structure. researchgate.net

Electrochemical Iodoetherification : An alternative cyclization strategy involves an electrochemical iodoetherification reaction. ucl.ac.uk Using sodium iodide, molecular iodine can be generated electrochemically to react with this compound, leading to the formation of 2-(iodomethyl)-5-bromo-2,3-dihydrobenzofuran in high yield. ucl.ac.uk This method represents an efficient construction of the dihydrobenzofuran framework. ucl.ac.uk

Photoinduced Cascade Reaction : A light-driven, metal-free approach has been developed where the phenolate (B1203915) anion of 2-allylphenol (B1664045) derivatives initiates a cascade reaction upon irradiation. nih.govacs.org This process, involving a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution, can convert this compound into densely functionalized 2,3-dihydrobenzofurans, such as 5-Bromo-2-(2-(methylsulfonyl)ethyl)-2,3-dihydrobenzofuran. nih.govacs.org

The allyl group can also be isomerized. Treatment of an ether derivative, nonyl-(2-allyl-4-bromophenyl)ether, with a base like potassium tert-butoxide can shift the double bond to form the more thermodynamically stable internal alkene, yielding 1-[2-(nonyloxy)-5-(bromo)phenyl]propene. prepchem.com

| Starting Material | Reagents/Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | PdCl₂(MeCN)₂, THF, reflux | 5-Bromo-2-methylbenzofuran | Palladium-catalyzed cyclization | researchgate.net |

| This compound | Sodium iodide, Electrochemical cell | 2-(Iodomethyl)-5-bromo-2,3-dihydrobenzofuran | Iodoetherification | ucl.ac.uk |

| Nonyl-(2-allyl-4-bromophenyl)ether | Potassium tert-butoxide, DMSO, THF | 1-[2-(Nonyloxy)-5-(bromo)phenyl]propene | Isomerization | prepchem.com |

| This compound | Sulfone, Light (hν), Base | 5-Bromo-2-(2-(methylsulfonyl)ethyl)-2,3-dihydrobenzofuran | Photoinduced radical cascade | nih.govacs.org |

Halogen Substitution and Modification Strategies

The bromine atom at the C4-position of the aromatic ring serves as a valuable synthetic linchpin for introducing further molecular complexity. Its modification is typically achieved through the formation of organometallic intermediates or via coupling reactions.

A primary strategy for functionalizing the C-Br bond is through halogen-metal exchange.

Grignard Reagent Formation : The bromo derivative can be converted into a Grignard reagent by reacting it with magnesium metal in an etheral solvent like THF. prepchem.com For example, 1-[2-(nonyloxy)-5-(bromo)phenyl]propene was successfully converted to its corresponding Grignard reagent, which was subsequently trapped with an electrophile like trimethylborate. prepchem.com This demonstrates a powerful method for forming new carbon-carbon or carbon-heteroatom bonds at the original site of the bromine atom. prepchem.com

Bromine-Metal Exchange with Magnesiates : A more modern and often more functional-group-tolerant method involves the use of bimetallic reagents, such as lithium trialkylmagnesiates. researchgate.net This bromine-magnesium exchange process allows for the selective functionalization of bromoaryls, even those with acidic protons, under non-cryogenic conditions, representing a practical method for large-scale synthesis. researchgate.net

In the context of related dihalophenyl ethers, studies on the Claisen rearrangement have shown that the halogen itself can participate in the reaction. cdnsciencepub.com Under thermal or Lewis acid-catalyzed conditions, halogen migration can occur, competing with other rearrangement pathways. cdnsciencepub.com This highlights that the halogen is not merely a spectator and its position can be altered under specific, high-energy conditions, a factor relevant to complex thermal rearrangements. cdnsciencepub.com

| Strategy | Reagents/Conditions | Intermediate/Product Type | Reference |

|---|---|---|---|

| Grignard Reagent Formation | Magnesium, THF | Arylmagnesium bromide | prepchem.com |

| Bromine-Metal Exchange | Lithium trialkylmagnesiate (e.g., Bu₃MgLi) | Lithium triarylmagnesiate | researchgate.net |

| Halogen Migration | Heat or Lewis Acid (e.g., ZnCl₂) | Isomeric halophenol | cdnsciencepub.com |

Structure-Reactivity Relationships in Novel Derivatives

The synthesis of novel derivatives from this compound provides a platform to study structure-reactivity relationships, revealing how modifications at one site influence the reactivity at another.

The interplay between the phenolic hydroxyl and the allyl group is central to many of the observed reactions. The nucleophilicity of the phenoxide is essential for both etherification at the hydroxyl group and for intramolecular cyclization onto the allyl moiety. nih.govucl.ac.uk The choice of reagents and conditions dictates which pathway is favored. For example, the use of an external electrophile like methyl iodide leads to O-alkylation, whereas the generation of an internal electrophilic center on the allyl group (e.g., via reaction with iodine or a palladium catalyst) promotes cyclization. nih.govucl.ac.ukresearchgate.net

The electronic properties of substituents on the aromatic ring significantly influence reaction outcomes. In the iodoetherification of 2-allylphenols, it was noted that an equilibrium can be established between the starting phenol and its ring-iodinated version. ucl.ac.uk The iodinated species, being more electron-poor, is more resistant to the subsequent cyclization step, indicating that electron-withdrawing groups on the aromatic ring can deactivate the system towards certain electrophilic transformations. ucl.ac.uk

Furthermore, the type of catalysis employed can unlock entirely different reaction manifolds. While palladium catalysis leads to a Wacker-type cyclization to form a five-membered benzofuran ring, photo-organocatalysis initiates a radical cascade, demonstrating that the inherent structure of the molecule can be channeled down different pathways based on the energy input (thermal, light) and the presence of specific catalysts. researchgate.netnih.govacs.org The study of these derivatives underscores the subtle electronic and steric factors that govern chemical selectivity and provides a predictive framework for the design of new synthetic methodologies.

Advanced Spectroscopic and Characterization Methodologies for 2 Allyl 4 Bromophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-allyl-4-bromophenol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, allylic, and phenolic protons. The aromatic protons typically appear as multiplets in the downfield region of the spectrum. The protons of the allyl group show characteristic signals: a multiplet for the methine proton (-CH=) and distinct signals for the terminal vinyl protons (=CH₂). The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring also produce a unique signal, often a doublet. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). organicchemistrydata.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show distinct peaks for the nine carbon atoms. The aromatic carbons, including the one bonded to the bromine and the one bonded to the hydroxyl group, resonate at specific chemical shifts. The three carbons of the allyl group also have characteristic chemical shifts.

A detailed analysis of ¹H and ¹³C NMR data from a related compound, 4-allyl-2-bromophenol, provides insight into the expected spectral features of this compound. rsc.org

Interactive Data Table: NMR Data for 4-allyl-2-bromophenol rsc.org

Below is a table summarizing the ¹H and ¹³C NMR data for the isomeric compound 4-allyl-2-bromophenol, which helps in understanding the expected spectral regions for this compound.

| ¹H NMR (300 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| Aromatic-H | 7.28 | s |

| Aromatic-H | 7.07 – 6.99 | m |

| Aromatic-H | 6.94 | d, J = 8.3 |

| Allyl-CH | 5.99 – 5.82 | m |

| Phenolic-OH | 5.41 | s |

| Allyl-CH₂ (vinyl) | 5.13 – 5.00 | m |

| Allyl-CH₂ (benzyl) | 3.30 | d, J = 6.5 |

| ¹³C NMR (75 MHz, CDCl₃) | Chemical Shift (δ, ppm) |

| C (aromatic, C-OH) | 150.5 |

| CH (allyl) | 137.0 |

| CH (aromatic) | 133.7 |

| CH (aromatic) | 131.8 |

| C (aromatic) | 129.4 |

| CH₂ (allyl, vinyl) | 116.2 |

| CH (aromatic) | 115.9 |

| C-Br (aromatic) | 110.1 |

| CH₂ (allyl, benzyl) | 39.0 |

Note: Data is for 4-allyl-2-bromophenol and serves as a reference.

Infrared (IR) and Mass Spectrometry (MS) Characterization

Infrared (IR) spectroscopy and mass spectrometry (MS) are complementary techniques that provide valuable information about the functional groups and molecular weight of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. tandfonline.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group, C-H stretches of the aromatic ring and allyl group, C=C stretching of the aromatic ring and the allyl group, and the C-Br stretch.

Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. libretexts.org For this compound, electron impact (EI) ionization would typically show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high precision. bioanalysis-zone.com This allows for the determination of the elemental composition of a molecule from its exact mass. The calculated exact mass for C₉H₉BrO is 211.9837 g/mol . nih.govuni-muenchen.deamazonaws.commsu.ru HRMS analysis of this compound would be expected to yield a measured mass very close to this calculated value, confirming its molecular formula. For example, one study reported a found mass of 211.9836 for C₉H₉BrO. uni-muenchen.de Another found a value of 211.9850. msu.ru

X-ray Diffraction Analysis of Related Bromophenol Crystalline Structures for Mechanistic Insights

Theoretical and Computational Chemistry Approaches to 2 Allyl 4 Bromophenol

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic structure of 2-Allyl-4-bromophenol, which in turn dictates its reactivity. These first-principles calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and predict its chemical behavior. researchgate.net

One of the key applications of these calculations for phenolic compounds like this compound is the prediction of their antioxidant activity. The ability of a phenol (B47542) to act as a radical scavenger is closely related to the stability of the phenoxyl radical formed after donating a hydrogen atom from its hydroxyl group. Theoretical studies on various bromophenols have shown that the O-H bond dissociation energy (BDE) is a critical parameter in evaluating this antioxidant potential. nih.govacs.org Lower BDE values indicate a greater ease of hydrogen atom donation to a radical species, signifying higher antioxidant activity.

For instance, studies on a range of bromophenols have utilized Density Functional Theory (DFT) at the B3LYP level to calculate BDEs and ionization potentials (IPs). nih.govacs.org These calculations have revealed that the presence and position of bromine substituents on the phenolic ring significantly influence these values. The unpaired electron in the resulting phenoxyl radical can be delocalized over the aromatic ring and the bromine substituent, which contributes to its stabilization. nih.govacs.org While specific high-level calculations for this compound are not extensively documented in dedicated studies, the principles derived from research on related bromophenols are directly applicable. The allyl group at the ortho position and the bromine atom at the para position both play a role in modulating the electronic environment of the phenolic ring and the stability of the corresponding radical.

Furthermore, quantum chemical calculations can generate electrostatic potential maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. For this compound, these maps would show a negative potential around the oxygen atom of the hydroxyl group, confirming its role as a hydrogen bond donor and a site for proton abstraction. The allyl group and the aromatic ring would also exhibit distinct electronic features influencing the molecule's reactivity in various chemical transformations.

Molecular Dynamics Simulations: Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with other molecules. nih.gov An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion, allowing for the exploration of the molecule's potential energy surface.

For this compound, MD simulations would be particularly valuable for conformational analysis. The molecule possesses rotational freedom around the C-C single bond connecting the allyl group to the phenolic ring and around the C-O bond of the hydroxyl group. MD simulations can reveal the preferred orientations (conformers) of these groups and the energy barriers between them. This information is crucial as the conformation of the molecule can significantly impact its reactivity and its ability to interact with biological targets or other chemical species. For example, the orientation of the allyl group could influence its accessibility for reactions or its role in steric hindrance.

Reaction Mechanism Elucidation using Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map out the pathway of a chemical reaction. researchgate.net Starting from a transition state structure, which is a first-order saddle point on the potential energy surface, the IRC calculation follows the steepest descent path forward to the products and backward to the reactants. researchgate.net This provides a detailed picture of the geometric and energetic changes that occur as the reaction progresses. researchgate.net

While no specific IRC analyses for reactions involving this compound are prominently published, this method could be applied to understand various transformations it might undergo. For example, the Claisen rearrangement of a related allyl phenyl ether to form an allylphenol is a reaction where IRC analysis could elucidate the precise mechanism of the acs.orgacs.org-sigmatropic shift. researchgate.net Another potential application is in studying the mechanism of its antioxidant action, tracing the path of hydrogen atom transfer from the hydroxyl group to a radical species.

Computational and mechanistic investigations on the iodocyclization of 2-allylphenols have provided insights into the underlying non-covalent interactions and their role in catalysis, highlighting the utility of such methods in understanding reaction pathways. researchgate.net An IRC calculation would not only confirm that a calculated transition state connects the intended reactants and products but would also reveal any intermediate species or unexpected bifurcations in the reaction pathway.

Density Functional Theory (DFT) Applications in Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the energetics of chemical reactions. researchgate.net DFT calculations are employed to determine the energies of reactants, products, transition states, and intermediates, from which important thermodynamic and kinetic parameters like reaction enthalpies, activation energies, and rate constants can be derived. rsc.org

In the context of this compound, DFT has been instrumental in understanding its antioxidant properties. Theoretical studies on bromophenols have used DFT to calculate the O-H Bond Dissociation Enthalpy (BDE), a key indicator of the molecule's ability to scavenge free radicals via the hydrogen atom transfer (HAT) mechanism. nih.govacs.org For a series of 2-allyl-4-X-phenols, a correlation was found between the anti-DPPH radical activity and the BDE of the phenolic OH group. acs.org

A study investigating the antioxidant activity of various bromophenols using DFT at the M06-2X/6-311++G(d,p) level of theory demonstrated the reliability of this approach in modeling radical reactions. rsc.org The calculations revealed that in lipid media, these compounds are effective hydroperoxyl radical (HOO•) scavengers. rsc.org Such studies also explore other antioxidant mechanisms like Single Electron Transfer followed by Proton Transfer (SET-PT) and Sequential Proton Loss Electron Transfer (SPLET) by calculating ionization potentials and proton affinities. researchgate.netmdpi.com The relative energies of these pathways can be compared to predict the dominant antioxidant mechanism under different conditions (e.g., gas phase vs. solvent).

The following table presents representative Bond Dissociation Enthalpy (BDE) values for related phenolic compounds, illustrating the influence of substituents on this key energetic parameter.

| Compound | BDE (kcal/mol) | Method |

| Phenol | 86.46 | B3LYP/6-31G(d,p) |

| o-Methoxyphenol | 87.8 | B3LYP/6-31G(d,p) |

| This compound | 85.93 | Not Specified |

Table 1: Representative Bond Dissociation Enthalpy (BDE) values for phenolic compounds. Data sourced from various computational studies for comparison. acs.orgresearchgate.net

These energetic calculations are crucial for rationalizing the reactivity of this compound and for designing new derivatives with enhanced properties.

Catalytic Roles and Applications of 2 Allyl 4 Bromophenol in Organic Synthesis

Substrate in Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Palladium Catalysis)

2-Allyl-4-bromophenol serves as an important substrate in palladium-catalyzed reactions, particularly in the synthesis of heterocyclic compounds such as benzofurans. The presence of the allyl and hydroxyl groups in ortho positions facilitates intramolecular cyclization reactions, while the bromo substituent provides a handle for cross-coupling reactions.

Palladium-induced heterocyclization of 2-allylphenols is a facile, one-pot method for synthesizing benzo(b)furan derivatives under mild conditions. fluorochem.co.uk The reaction can be performed using either stoichiometric or catalytic amounts of a palladium(II) catalyst. In a catalytic approach, this compound undergoes cyclization in the presence of a palladium(II) source, such as PdCl2(CH3CN)2, along with a co-oxidant system to regenerate the active Pd(II) catalyst. For instance, the reaction of this compound with a catalytic amount of PdCl2(CH3CN)2, p-benzoquinone as the oxidant, and lithium chloride in refluxing tetrahydrofuran (B95107) (THF) yields 5-bromo-2-methylbenzofuran. mdpi.com This transformation proceeds via an intramolecular oxypalladation of the allyl group by the phenolic oxygen, followed by subsequent elimination steps. uni-koeln.de

The phenolic oxygen of this compound can readily undergo oxypalladation with a catalytic amount of palladium(II) chloride (PdCl2) and copper(II) acetate (B1210297) as a reoxidant to produce the corresponding benzofuran (B130515). uni-koeln.de Research has shown that palladium(II) acetate is a convenient reagent for the cyclization of 2-allylphenols, as it can be used directly without the need to form the sodium salt of the phenol (B47542). uni-koeln.de

Beyond cyclization, the bromo- and allyl- functionalities of this compound can be utilized in other significant palladium-catalyzed transformations. For example, it is a precursor in the synthesis of 4-O-methylhonokiol. In this multi-step synthesis, the hydroxyl group of this compound is first methylated. The resulting 2-allyl-4-bromo-1-methoxybenzene is then converted to a potassium aryltrifluoroborate, which subsequently participates in a Suzuki-Miyaura cross-coupling reaction catalyzed by palladium(II) acetate with RuPhos as the ligand. researchgate.net

The following table summarizes key research findings on the use of this compound as a substrate in palladium-catalyzed reactions.

| Product | Catalyst | Reagents | Solvent | Conditions | Yield (%) | Ref. |

| 5-Bromo-2-methylbenzofuran | PdCl2(CH3CN)2 (catalytic) | p-Benzoquinone, LiCl | THF | Reflux, 18 h | 76 | mdpi.com |

| 2-Allyl-4-nitrophenol | Zinc powder | THF | 55°C, 25 min | 83 | benthamopenarchives.com | |

| 4-O-Methylhonokiol (from a derivative of this compound) | Pd(OAc)2 | RuPhos, Potassium Aryltrifluoroborate | Microwave | - | - | researchgate.net |

Precursor for Catalytically Active Molecules

While this compound is a valuable substrate and precursor for a variety of complex molecules, its role as a direct starting material for the synthesis of molecules that are themselves catalytically active is not extensively documented in the reviewed scientific literature. The functional groups present in this compound, namely the phenol, allyl, and bromo groups, offer multiple points for modification. mdpi.comresearchgate.net For instance, the phenolic hydroxyl could be incorporated into ligands for metal complexes, and the allyl group could be functionalized to create chiral centers or other functionalities that might impart catalytic activity. semanticscholar.org Similarly, the bromo-substituent could be transformed via cross-coupling reactions to introduce moieties known to participate in catalysis. researchgate.net

Environmental Transformations and Remediation Mechanistic Studies of Halogenated Phenols Applicable to 2 Allyl 4 Bromophenol

Advanced Redox Processes for Degradation in Aqueous Media

Advanced redox processes are highly effective for the degradation of recalcitrant organic pollutants like halogenated phenols in water. These methods rely on the generation of highly reactive species to break down the complex molecular structure of the pollutant.

Electrochemical methods offer a versatile approach for the degradation of halogenated phenols. The mechanisms involve either the direct oxidation or reduction of the compound at the electrode surface or indirect degradation by electrochemically generated reactive species.

Electrochemical Oxidation: In electrochemical oxidation, the phenol (B47542) molecule can be directly oxidized at the anode. This process involves the transfer of electrons from the aromatic ring to the anode, leading to the formation of a phenoxy radical. This radical can then undergo further oxidation, leading to the opening of the aromatic ring and eventual mineralization to CO2 and H2O. For 2-Allyl-4-bromophenol, oxidation could also target the allyl group. The process is often mediated by hydroxylamine (B1172632) species which are oxidized to oxoammonium species that facilitate the reaction. nih.gov The efficiency of this process is dependent on the anode material and the applied potential.

Electrochemical Reduction: The electrochemical reduction of halogenated phenols primarily targets the carbon-halogen bond. In the case of this compound, the carbon-bromine bond can be cleaved through a process known as hydrodehalogenation. This can occur via two main pathways:

Direct Electron Transfer: The molecule directly accepts an electron at the cathode to form a radical anion, which then expels the bromide ion. A second electron transfer leads to the formation of a carbanion, which is subsequently protonated by the solvent.

Atomic Hydrogen-Mediated Reduction: Atomic hydrogen, formed on the cathode surface (especially with catalysts like Palladium), can react with the adsorbed organic halide, leading to the cleavage of the C-Br bond.

Studies on allyl halides have shown that they are typically reduced via a two-electron electrode reaction, where the reduction of the resulting radical to an anion is a rapid subsequent step. utexas.edu The reduction potential is a key parameter; for instance, the reduction of allyl iodide occurs at a more positive potential (-0.62 V) compared to allyl bromide (-2.38 V). utexas.edu The steric hindrance around the halogenated site can also influence the reaction mechanism. utexas.edu For polybrominated compounds, the degradation rate has been shown to increase with current density up to an optimal point, beyond which the efficiency may decrease. mdpi.com

Advanced Oxidation Processes (AOPs) generate a variety of highly reactive oxygen species (ROS) and other radicals that are non-selective and can rapidly degrade organic pollutants. The primary ROS involved in the degradation of halogenated phenols include hydroxyl radicals (•OH), superoxide (B77818) radical anions (O2•−), and in the presence of bromide ions, reactive bromine species (RBS).

Hydroxyl Radicals (•OH): With a high oxidation potential (2.8 V), hydroxyl radicals are among the most powerful oxidizing agents used in water treatment. They can be generated through various methods, including UV/H2O2, Fenton (Fe2+/H2O2), and photocatalysis. The degradation mechanism initiated by •OH involves:

Electrophilic Addition: The •OH radical can attack the electron-rich aromatic ring of this compound, leading to the formation of hydroxylated intermediates.

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the allyl group or the hydroxyl group, initiating a cascade of oxidative reactions.

Electron Transfer: The phenolate (B1203915) form of the molecule can transfer an electron to the •OH radical, forming a phenoxy radical.

Superoxide Radicals (O2•−): While less reactive than hydroxyl radicals, superoxide radicals also play a role in the degradation process, particularly in photocatalytic systems. researchgate.net

Reactive Bromine Species (RBS): In bromide-containing waters, AOPs can lead to the formation of reactive bromine species such as bromine atoms (Br•), dibromide radical anions (Br2•−), and bromine monoxide radicals (BrO•). nih.gov Br• is the most reactive of these species towards micropollutants. nih.gov These species can contribute significantly to the degradation of brominated phenols, especially in processes like UV/peroxydisulfate and UV/chlorine. nih.gov The degradation of 4-bromophenol (B116583) by Ferrate(VI), another strong oxidant, has been shown to proceed via the formation of a phenoxy radical, leading to non-aromatic products. researchgate.net

| Reactive Species | Typical Second-Order Rate Constants (k) with Micropollutants | Role in Degradation of Brominated Phenols |

| Hydroxyl Radical (•OH) | 10⁸ - 10¹⁰ M⁻¹ s⁻¹ | Major role in most AOPs; attacks aromatic ring and side chains. |

| Bromine Atom (Br•) | 10⁸ - 10¹⁰ M⁻¹ s⁻¹ | Highly reactive; significant in AOPs in bromide-rich water. nih.gov |

| Dibromide Radical Anion (Br₂•⁻) | 10⁶ - 10⁸ M⁻¹ s⁻¹ | Selective for electron-rich compounds; minor role at low bromide concentrations. nih.gov |

| Bromine Monoxide Radical (BrO•) | 10⁶ - 10⁸ M⁻¹ s⁻¹ | Selective; can be significant in UV/chlorine processes. nih.gov |

Adsorption Mechanisms on Functionalized Materials

Adsorption is a widely used technique for removing phenolic compounds from water. The efficiency of this process depends on the properties of the adsorbent material and the interactions between the adsorbent surface and the adsorbate molecule.

The adsorption of brominated phenols can occur through various mechanisms:

Physisorption: This involves weak van der Waals forces, dipole-dipole interactions, and hydrogen bonding between the adsorbate and the adsorbent. For the adsorption of bromophenol blue on an azo-functionalized magnetic nano-adsorbent, the process was found to be favorable physisorption. nih.gov

Chemisorption: This involves the formation of chemical bonds between the adsorbate and the adsorbent surface.

π-π Interactions: The aromatic ring of this compound can interact with the graphitic surfaces of carbon-based adsorbents like graphene or activated carbon through π-π stacking. mdpi.com

Hydrophobic Interactions: The nonpolar parts of the phenol molecule can interact with hydrophobic surfaces on the adsorbent. mdpi.com

The pH of the solution is a critical parameter influencing adsorption. For phenolic compounds, adsorption is generally more favorable under acidic conditions. nih.govnih.gov This is because at pH values below the pKa of the phenol, it exists in its neutral molecular form, which is less soluble and more readily adsorbed than its anionic phenolate form. nih.gov

The adsorption process is often described by isotherm models and kinetic models.

Isotherm Models: The Freundlich and Langmuir models are commonly used. The Freundlich isotherm often describes heterogeneous multilayer adsorption, as seen in the case of bromophenol blue on an azo-dye-functionalized adsorbent and phenol on graphene. nih.gov The Langmuir model assumes monolayer adsorption on a homogeneous surface. researchgate.net

Kinetic Models: The pseudo-second-order kinetic model frequently provides the best fit for the adsorption of phenolic compounds, indicating that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. nih.govresearchgate.net

| Adsorbent Material | Adsorbate | Adsorption Mechanism | Kinetic Model | Isotherm Model |

| Azo-functionalized magnetic nano-adsorbent | Bromophenol Blue | Physisorption, Heterogeneous multilayer adsorption | Pseudo-second-order nih.gov | Freundlich nih.gov |

| Graphene Oxide | Phenol, Catechol | π-π interactions, Hydrogen bonding | Pseudo-second-order researchgate.net | Langmuir & Freundlich researchgate.net |

| Graphene | Phenol | π-π interactions | Pseudo-second-order | Freundlich |

| Bentonite, Zeolite | Bromophenol Blue | Physical Adsorption | Pseudo-second-order researchgate.net | Langmuir & Freundlich researchgate.net |

Biotransformation Pathways and Metabolite Identification

Biotransformation, the modification of chemical compounds by living organisms, is a key process in the environmental fate of halogenated phenols. This can occur in microorganisms, plants, and animals, generally proceeding through Phase I and Phase II reactions. nih.gov

Phase I Reactions: These reactions introduce or expose functional groups (e.g., -OH, -COOH, -NH2), typically increasing the hydrophilicity of the compound. For halogenated phenols, key Phase I pathways include:

Hydroxylation: The introduction of additional hydroxyl groups onto the aromatic ring. This is a common initial step in the aerobic degradation of aromatic compounds, often catalyzed by monooxygenase enzymes. nih.gov

Debromination: The removal of the bromine atom from the aromatic ring. This is a crucial detoxification step and can occur aerobically or anaerobically.

Oxidation of Side Chains: The allyl group of this compound could be a target for oxidation, potentially leading to the formation of an alcohol, aldehyde, or carboxylic acid. For example, 4-ethylphenol (B45693) methylenehydroxylase acts by dehydrogenating the substrate to a quinone methide, which is then hydrated to an alcohol. researchgate.net

Phase II Reactions: In these reactions, the parent compound or its Phase I metabolite is conjugated with an endogenous molecule (e.g., glucuronic acid, sulfate (B86663), glutathione). This further increases water solubility and facilitates excretion. nih.govmdpi.com

Studies on related compounds provide insights into potential pathways for this compound.

The bacterium Arthrobacter chlorophenolicus A6 has been shown to degrade 4-bromophenol. nih.govresearchgate.net In mixed substrate systems, the presence of other phenols like 4-nitrophenol (B140041) can influence the degradation rate of 4-bromophenol. nih.govresearchgate.netresearchgate.net

In rice plants, 2,4,6-tribromophenol (B41969) was found to undergo a variety of transformations, including debromination, hydroxylation, methylation, sulfation, and glycosylation. nih.gov A large number of metabolites were identified, with most being found in the roots. nih.gov

The identification of metabolites is typically performed using advanced analytical techniques such as gas or liquid chromatography coupled with high-resolution mass spectrometry (GC-MS or LC-MS). nih.gov These techniques allow for the tentative identification of transformation products even when reference standards are unavailable. nih.gov

| Transformation Pathway | Description | Example from Related Compounds |

| Debromination | Removal of bromine atom(s) from the aromatic ring. | Observed in the biotransformation of 2,4,6-tribromophenol in rice plants. nih.gov |

| Hydroxylation | Addition of hydroxyl (-OH) groups to the aromatic ring. | A key Phase I reaction, observed in 2,4,6-tribromophenol metabolism. nih.gov |

| Methylation | Addition of a methyl (-CH₃) group, often to a hydroxyl group. | Identified as a transformation pathway for 2,4,6-tribromophenol in rice. nih.gov |

| Glycosylation | Conjugation with a sugar molecule (e.g., glucose). | A common Phase II reaction, forming glycoside conjugates of 2,4,6-tribromophenol. nih.gov |

| Sulfation | Conjugation with a sulfate group. | A Phase II pathway identified for 2,4,6-tribromophenol metabolites. nih.gov |

| Side-chain Oxidation | Oxidation of the allyl group. | Analogous to the hydroxylation of the ethyl group in 4-ethylphenol by Pseudomonas putida JD1. researchgate.net |

Conclusion and Future Research Perspectives

Summary of Current Research Frontiers

Research on bromophenols, as a broader class of compounds, is an active area of investigation, particularly those isolated from marine sources. nih.govmdpi.com Marine algae, for instance, produce a variety of bromophenols that exhibit significant biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic effects. nih.govmdpi.com These natural products serve as a foundation for the synthesis of novel derivatives with potentially enhanced therapeutic properties.

Current research frontiers for compounds structurally related to 2-Allyl-4-bromophenol are primarily focused on the synthesis of new derivatives and the evaluation of their biological activities. For example, studies have demonstrated that novel bromophenol derivatives can be synthesized and subsequently show considerable antioxidant and acetylcholinesterase (AChE) inhibition effects. nih.gov The inhibition of AChE is a key mechanism in the management of Alzheimer's disease. Furthermore, other synthesized bromophenol derivatives have been shown to be effective inhibitors of carbonic anhydrase (CA) isoenzymes, which are implicated in conditions like glaucoma and epilepsy. mdpi.com

The general synthetic strategy often involves the modification of a bromophenol core to introduce different functional groups, thereby creating a library of compounds for biological screening. nih.govmdpi.com These studies underscore a clear research trajectory: leveraging the bromophenol scaffold to develop potent and selective enzyme inhibitors for various diseases. The allyl group present in this compound offers an additional site for chemical modification, a feature that is being explored in other areas of catalysis and synthetic chemistry.

Identified Research Gaps and Challenges

Despite the promising research on the broader class of bromophenols, there is a distinct and significant gap in the scientific literature specifically concerning this compound. The primary challenge is the lack of dedicated studies on its synthesis, characterization, and biological evaluation. While it is available commercially for research purposes, its potential applications remain largely unexplored. carlroth.comscbt.com

Key identified research gaps include:

Lack of Biological Activity Screening: There is a notable absence of published research investigating the biological activities of this compound. Its potential as an antioxidant, anticancer, antimicrobial, or enzyme-inhibiting agent has not been systematically evaluated.

Limited Synthetic Methodology: While general methods for the synthesis of substituted phenols exist, specific, high-yield, and scalable synthetic routes to this compound are not extensively documented in peer-reviewed literature.

Scarcity of Derivatives: The synthesis of derivatives using the allyl or phenolic hydroxyl groups of this compound as synthetic handles is a significant un-explored area. Such derivatives are crucial for establishing structure-activity relationships (SAR).

Unknown Mechanism of Action: Without biological activity data, the potential mechanisms of action for this compound remain entirely speculative.

The primary challenge appears to be the compound's relatively low profile in the scientific community, leading to a cycle of limited research and, consequently, limited interest. Overcoming this requires foundational studies to establish a baseline of its chemical and biological properties.

Prospects for Novel Applications and Methodological Advancements

The future for this compound is contingent on addressing the aforementioned research gaps. The prospects for its application are, at present, extrapolated from the activities of structurally similar compounds.

Prospects for Novel Applications:

Enzyme Inhibition: Based on research into other bromophenols, this compound should be investigated as a potential inhibitor of enzymes such as acetylcholinesterase and carbonic anhydrase. nih.govmdpi.com Its unique substitution pattern may offer novel binding interactions.

Anticancer and Antimicrobial Agents: The well-documented anticancer and antimicrobial properties of marine bromophenols suggest that this compound could serve as a lead compound for the development of new therapeutic agents in these areas. mdpi.comresearchgate.net

Antioxidant Properties: Phenolic compounds are known for their antioxidant capabilities. Research is needed to quantify the radical scavenging activity of this compound, which could have applications in materials science and as a potential therapeutic to mitigate oxidative stress. nih.gov

Prospects for Methodological Advancements:

Development of Synthetic Derivatives: The allyl group is amenable to a wide range of chemical transformations (e.g., oxidation, addition reactions, metathesis). Future research should focus on creating a library of this compound derivatives to probe structure-activity relationships.

Catalytic Functionalization: Modern catalytic methods could be applied to selectively functionalize the aromatic ring or the allyl side chain, providing efficient routes to novel and complex molecules.

Polymer Science: The phenolic and allyl functionalities present in the molecule could potentially be used in the synthesis of novel polymers with tailored properties, such as flame retardancy, a known application area for brominated compounds.

常见问题

Basic Questions

Q. What are the standard synthetic routes for 2-Allyl-4-bromophenol?

- Methodological Answer : A common approach involves allylation of 4-bromophenol under inert atmospheres (e.g., argon) using allyl halides or vinyl aluminum chloride. For example, analogous compounds like 2-Allyl-6-((4-bromophenyl)ethynyl)-4-methylphenol are synthesized by reacting precursors with divinylaluminum chloride at room temperature, followed by purification via column chromatography . The CAS registry (13997-74-5) confirms its identity and aids in tracking synthetic protocols .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For instance, allyl protons in similar compounds show distinct triplet signals at δ 5.0–5.5 ppm in ¹H NMR, while bromine substituents cause characteristic splitting patterns. Mass spectra typically exhibit molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z 227–229) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Use personal protective equipment (gloves, goggles) in a fume hood. The compound may exhibit acute toxicity (H302/H312) and skin irritation (H315). Storage should be in airtight containers at 2–8°C, avoiding light. Safety Data Sheets (SDS) for analogous bromophenols recommend spill containment with inert absorbents and disposal via licensed hazardous waste facilities .

Q. What are the typical applications of this compound in organic synthesis?

- Methodological Answer : It serves as a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl structures. The bromine atom facilitates metal-catalyzed substitutions, while the allyl group enables cycloaddition or oxidation reactions. Derivatives have been explored in medicinal chemistry for anti-inflammatory and enzyme inhibition studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Optimize parameters such as temperature, catalyst loading, and reaction time. For example, extending reaction durations (e.g., from 1 to 3 hours) in analogous syntheses increased yields by 15–20%. Solvent polarity (e.g., THF vs. DCM) and slow reagent addition under inert atmospheres also minimize side reactions .

Q. What strategies are used to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., 2D NMR, X-ray crystallography). For example, conflicting NOESY and COSY signals in allyl-substituted aromatics can be resolved by comparing experimental data with computational predictions (DFT calculations). Contradictions may arise from dynamic rotational isomerism or impurities, requiring iterative purification and analysis .

Q. How can structural analogs guide the design of this compound derivatives with enhanced pharmacological properties?

- Methodological Answer : Replace the allyl group with bioisosteres (e.g., propargyl or cyclopropyl) to modulate lipophilicity and metabolic stability. X-ray structures of analogs (e.g., 4-Allyl-2-methoxyphenyl sulfonates) reveal key π-π interactions for target binding. In vitro assays (e.g., enzyme inhibition) can prioritize derivatives for further study .

Q. What methodologies assess the biological activity of this compound derivatives?

- Methodological Answer : Screen derivatives using kinase inhibition assays (e.g., ALOX12/15 enzymes linked to inflammation) and cytotoxicity tests (e.g., MTT assays on cancer cell lines). Molecular docking studies predict binding affinities, while ADMET profiling evaluates pharmacokinetic properties. Crystallographic data (e.g., protein-ligand co-structures) validate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。